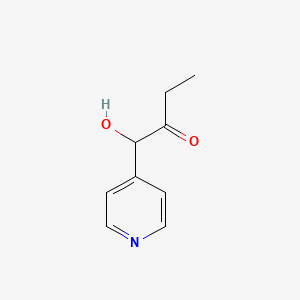

1-Hydroxy-1-(4-pyridyl)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

110124-56-6 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-hydroxy-1-pyridin-4-ylbutan-2-one |

InChI |

InChI=1S/C9H11NO2/c1-2-8(11)9(12)7-3-5-10-6-4-7/h3-6,9,12H,2H2,1H3 |

InChI Key |

YWNGZNPIEWFDAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C1=CC=NC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hydroxy 1 4 Pyridyl Butan 2 One

Enantioselective and Diastereoselective Synthesis Strategies

The controlled construction of the chiral center in 1-Hydroxy-1-(4-pyridyl)butan-2-one is paramount for obtaining specific stereoisomers. This can be achieved through various enantioselective and diastereoselective synthetic strategies.

Asymmetric Catalysis in Chiral Center Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. Two primary approaches can be envisaged for the synthesis of this compound: asymmetric aldol (B89426) reaction and asymmetric reduction of a diketone precursor.

Asymmetric Aldol Reaction:

An organocatalytic asymmetric aldol reaction between 4-pyridinecarboxaldehyde (B46228) and hydroxyacetone (B41140) represents a direct and atom-economical route to this compound. nih.govchemtube3d.com Chiral organocatalysts, such as proline and its derivatives, or Cinchona alkaloids, can effectively catalyze this transformation with high enantioselectivity. nih.govrsc.org The catalyst forms a chiral enamine with hydroxyacetone, which then attacks the 4-pyridinecarboxaldehyde in a stereocontrolled manner. chemtube3d.com The use of water as a solvent has been shown to be beneficial in similar reactions, not only promoting green chemistry but also influencing the regioselectivity of the enolate formation from hydroxyacetone. nih.gov

Illustrative Catalysts for Asymmetric Aldol Reaction of Aryl Aldehydes with Hydroxyacetone

| Catalyst | Aldehyde Substrate | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quinine-derived primary amine | Arylglyoxals | up to 95:5 | up to 95 | up to 92 | mdpi.com |

| (2R,3R)-diethyl 2-amino-3-hydroxysuccinate and L-proline | Aromatic aldehydes | - | 91-99 | High | nih.gov |

| 9-amino-9-epi-Cinchona ditartrates | Activated aromatic aldehydes | Good syn-selectivity | up to 90 (up to 99 after crystallization) | Quantitative | rsc.org |

Asymmetric Reduction of a Diketone Precursor:

An alternative strategy involves the synthesis of a prochiral diketone precursor, 1-(4-pyridyl)butane-1,2-dione, followed by an enantioselective reduction of one of the carbonyl groups. A variety of chiral catalysts can be employed for this purpose, including those based on transition metals with chiral ligands or chiral borane (B79455) reagents like the Corey-Bakshi-Shibata (CBS) catalyst. uwindsor.ca The chemoselective reduction of the C1-carbonyl group is crucial and can be influenced by the steric and electronic properties of the catalyst and substrate. Borane-catalyzed reductions, in particular, have shown high chemoselectivity and enantioselectivity in the reduction of similar pyridyl-substituted vinyl ketones. nih.govresearchgate.net

Illustrative Catalyst Systems for Asymmetric Ketone Reduction

| Catalyst System | Ketone Substrate Type | Enantiomeric Excess (% ee) | Notes | Reference |

|---|---|---|---|---|

| (R)- or (S)-BINAL-H | Ketones with a π-system | High | Effective for aryl alkyl ketones | uwindsor.ca |

| Chiral oxazaborolidines (CBS reagents) | Various ketones | High | Widely used in organic synthesis | uwindsor.ca |

| Chiral spiro-bicyclic bisboranes | 2-Vinyl-substituted pyridines | High | Proceeds via a cascade 1,4-hydroboration and transfer hydrogenation | nih.govresearchgate.net |

Chemo- and Regioselective Functionalization Tactics

Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of molecules with multiple reactive sites like this compound.

In the context of the asymmetric aldol reaction, the regioselective formation of the enolate from hydroxyacetone is critical. The use of specific organocatalysts and reaction conditions, such as the presence of water, can favor the formation of the desired linear aldol product over branched isomers. nih.govresearchgate.net

For the asymmetric reduction of the 1-(4-pyridyl)butane-1,2-dione precursor, chemoselectivity is paramount. The catalyst must selectively reduce the C1-carbonyl group attached to the pyridine (B92270) ring while leaving the C2-carbonyl group intact. Supramolecular catalysis, where a host molecule encapsulates the substrate and a reducing agent like pyridine-borane, has demonstrated remarkable chemoselectivity in the reduction of ketones and other functional groups under aqueous conditions. acs.org

Development of Novel Precursor Derivations and their Synthetic Utility

The primary precursors for the synthesis of this compound are 4-pyridinecarboxaldehyde and a three-carbon synthon, typically hydroxyacetone or a related derivative. The development of efficient and scalable methods for the synthesis of these precursors is essential.

4-Hydroxy-2-butanone, a key precursor to hydroxyacetone, can be synthesized from 1,3-butanediol (B41344) via oxidation. One patented method utilizes a tungsten catalyst, such as sodium tungstate, with hydrogen peroxide as the oxidant. uwindsor.ca This method is advantageous as it produces water as the only byproduct, aligning with green chemistry principles.

The strategic modification of these precursors can also be employed to influence the stereochemical outcome of the reaction. For instance, using a protected form of hydroxyacetone could alter the steric environment around the reacting center, potentially leading to improved diastereoselectivity in the aldol reaction.

Reaction Optimization and Process Intensification in Laboratory-Scale Production

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and efficiency in the laboratory-scale production of this compound. Key parameters for optimization include the choice of catalyst, solvent, temperature, reaction time, and substrate concentration.

For instance, in organocatalyzed aldol reactions, a thorough screening of different proline derivatives or Cinchona alkaloids can identify the most effective catalyst for achieving high enantioselectivity. The solvent can also play a critical role, with polar aprotic solvents like THF or even aqueous media being employed. nih.govresearchgate.net

Process intensification techniques can be applied to enhance reaction rates and throughput. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyridine derivatives. acs.org Furthermore, the development of scalable catalytic systems is important for practical applications. Some organocatalytic systems have been successfully scaled up to the gram scale while maintaining high yields and enantioselectivities.

Integration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. Several strategies can be integrated into the synthesis of this compound.

Catalysis: The use of organocatalysts is inherently greener than many traditional metal-based catalysts, as they are often metal-free, less toxic, and more stable in air and moisture. nih.govrsc.org Biocatalytic approaches, such as the use of enzymes for asymmetric reductions, also represent a highly sustainable option. nih.gov

Atom Economy: One-pot multicomponent reactions, such as the Hantzsch pyridine synthesis or related methodologies, are highly desirable as they can construct complex molecules like pyridines from simple starting materials in a single step, maximizing atom economy and reducing waste. acs.orgnih.gov

Safer Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Research on aldol reactions in aqueous media demonstrates the potential to replace hazardous organic solvents. nih.gov

Renewable Feedstocks: The synthesis of pyridines from renewable resources, such as the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts, is an emerging area of research that could provide sustainable routes to key chemical intermediates. rsc.org

By incorporating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved with high efficiency, selectivity, and environmental responsibility.

Elucidation of Molecular Structure and Conformational Dynamics

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data for 1-Hydroxy-1-(4-pyridyl)butan-2-one, which would provide information on the chemical environment of its hydrogen and carbon atoms, has been reported. Such data would be essential for confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Published Fourier-transform infrared (FT-IR) or Raman spectra for this compound are not available. These techniques would typically be used to identify the characteristic vibrational frequencies of its functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and pyridyl groups.

High-Resolution Mass Spectrometry (HRMS) in Fragment Analysis and Molecular Weight Validation

There are no high-resolution mass spectrometry data available for this compound in the public domain. HRMS analysis would be used to determine the precise molecular weight and elemental composition of the compound, as well as to study its fragmentation patterns under ionization.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure

No crystallographic data for this compound has been published. X-ray crystallography of a single crystal would be required to definitively determine its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis via Computational and Experimental Methods

There are no published studies on the conformational analysis of this compound. Such an analysis, whether through computational modeling or experimental techniques, would provide insight into the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Theoretical and Computational Chemistry of 1 Hydroxy 1 4 Pyridyl Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Applications in Energy Minimization and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-Hydroxy-1-(4-pyridyl)butan-2-one, DFT would be employed to determine its most stable three-dimensional structure, a process known as energy minimization or geometry optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Various combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find a level of theory that accurately reproduces experimental data if available, or provides a reliable prediction otherwise.

Furthermore, DFT is crucial for studying chemical reactions involving this compound. By locating the transition state structures, which are first-order saddle points on the potential energy surface, chemists can calculate activation energies and reaction rates. This is invaluable for predicting reaction mechanisms, such as its potential oxidation, reduction, or participation in condensation reactions.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of accuracy for predicting various molecular properties, including spectroscopic parameters. For this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used.

These calculations can predict spectroscopic data such as:

Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical prediction of ¹H and ¹³C NMR spectra aids in the structural elucidation and confirmation of the synthesized compound.

Infrared (IR) and Raman vibrational frequencies: Calculated vibrational spectra help in the assignment of experimental IR and Raman bands to specific molecular motions, providing insights into the bonding and functional groups.

Electronic transitions (UV-Vis spectra): Time-dependent DFT (TD-DFT) or other excited-state ab initio methods can predict the electronic absorption spectra, which is related to the color and photochemical properties of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. An MD simulation of this compound would involve solving Newton's equations of motion for the system of atoms, using a force field to describe the potential energy.

This approach is particularly useful for:

Exploring Conformational Landscapes: The presence of rotatable bonds in this compound suggests a flexible structure with multiple possible conformations. MD simulations can map out the conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in solution.

Investigating Solvent Effects: The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). This allows for the study of solvation energies, hydrogen bonding networks, and the influence of the solvent on conformational preferences.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

By combining the insights from quantum chemical calculations and molecular dynamics, computational modeling can establish clear structure-reactivity relationships. For this compound, this would involve analyzing various calculated properties to predict its chemical behavior.

Key descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of its chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other reagents.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) provides a quantitative measure of the charge distribution and helps to identify reactive centers.

A hypothetical data table for calculated reactivity descriptors of this compound might look as follows, assuming calculations were performed at the B3LYP/6-31G* level of theory:

| Descriptor | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Molecular Polarizability | 25.8 ų |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from computational analysis.

Computational Design and Virtual Screening of Related Analogs

The insights gained from the computational study of this compound can be leveraged for the rational design of new, related analogs with tailored properties. For instance, if the goal is to enhance a particular type of reactivity or biological activity, modifications can be made to the parent structure in silico.

The process would involve:

Defining a property of interest: This could be enhanced catalytic activity, improved binding affinity to a biological target, or modified electronic properties.

Generating a virtual library of analogs: This is done by systematically modifying the functional groups of this compound. For example, the position of the hydroxyl group could be changed, the alkyl chain could be extended or branched, or substituents could be added to the pyridine (B92270) ring.

High-throughput virtual screening: The generated library of analogs would then be subjected to rapid computational evaluation using methods like quantitative structure-activity relationship (QSAR) modeling or molecular docking (if a biological target is known). This allows for the prioritization of a smaller, more manageable set of promising candidates for experimental synthesis and testing.

Through these computational strategies, the chemical space around this compound can be efficiently explored, accelerating the discovery of new molecules with desired functionalities.

Mechanistic Investigations of Chemical Transformations Involving 1 Hydroxy 1 4 Pyridyl Butan 2 One

Reaction Pathway Elucidation through Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic data for 1-hydroxy-1-(4-pyridyl)butan-2-one are not extensively documented. However, the reactivity of this molecule is governed by the interplay between the hydroxyl and ketone functional groups, and the electronic influence of the 4-pyridyl ring.

The 4-pyridyl group, being electron-withdrawing, is expected to influence the acidity of the α-proton and the reactivity of the carbonyl group. The nitrogen atom in the pyridine (B92270) ring can also be protonated or coordinate to a Lewis acid, which would further modulate the electronic properties of the molecule and influence reaction rates.

Kinetic studies on analogous α-hydroxy ketones often involve monitoring the disappearance of the starting material or the formation of a product using spectroscopic methods like UV-Vis or NMR spectroscopy. For this compound, such studies could elucidate the order of the reaction with respect to the substrate and any catalysts or reagents, providing insights into the rate-determining step of a given transformation.

Thermodynamic parameters, such as the enthalpy and entropy of reaction, could be determined through calorimetric measurements or by studying the temperature dependence of the equilibrium constant for reversible reactions. These parameters would provide valuable information on the stability of reactants and products and the spontaneity of a transformation.

Table 1: Postulated Kinetic Parameters for a Hypothetical Transformation of this compound

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) | Varies with reaction | Indicates the speed of the reaction. |

| Reaction Order | First or Second Order | Provides insight into the molecularity of the rate-determining step. |

| Activation Energy (Ea) | Moderate to High | The minimum energy required for the reaction to occur. |

Role as a Versatile Synthetic Intermediate in Multi-Step Organic Reactions

The bifunctional nature of this compound makes it a potentially valuable intermediate in organic synthesis. The hydroxyl group can be a directing group or a site for further functionalization, while the ketone can undergo a variety of classical carbonyl reactions.

One potential application is in the synthesis of more complex heterocyclic systems. The hydroxyl group could be converted into a good leaving group, such as a tosylate, followed by intramolecular cyclization involving the pyridine nitrogen or another nucleophilic center introduced into the molecule. The ketone functionality allows for reactions such as the Wittig reaction to form alkenes, or aldol-type condensations to build larger carbon skeletons. For instance, reaction with an appropriate organometallic reagent could lead to the formation of a tertiary alcohol, a common motif in many biologically active molecules.

The synthesis of a related isomer, 1-hydroxy-4-(3-pyridyl)butan-2-one, has been achieved using a Heck coupling methodology, which suggests that similar palladium-catalyzed cross-coupling strategies could be employed to synthesize or further functionalize the title compound. acs.org

Catalytic Transformations Utilizing the Hydroxyketone Moiety

The hydroxyketone moiety of this compound is amenable to various catalytic transformations. The 4-pyridyl group can play a crucial role in these reactions, either by coordinating to a metal catalyst or by acting as an internal base/acid.

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding α-diketone using a variety of catalytic systems. Transition metal catalysts based on ruthenium, copper, or palladium are often employed for such transformations. The choice of catalyst and oxidant can influence the selectivity and efficiency of the reaction.

Reduction: The ketone can be stereoselectively reduced to the corresponding 1,2-diol. This can be achieved using chiral catalysts, such as those derived from transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or through biocatalysis using specific enzymes. The inherent chirality of the starting material can influence the diastereoselectivity of this reduction. Studies on the reduction of other 2-pyridyl ketones have demonstrated high selectivity with certain catalysts. researchgate.net

Allylation: The α-hydroxy ketone can undergo allylation reactions. For instance, palladium-catalyzed allylation in the presence of a borinic acid co-catalyst has been shown to be effective for similar substrates, leading to the formation of homoallylic alcohols with high diastereo- and enantioselectivity. acs.org

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalyst/Reagent | Product Type |

| Oxidation | Ru, Cu, or Pd catalyst | α-Diketone |

| Reduction | Chiral Ru or Rh catalyst | 1,2-Diol |

| Allylation | Pd catalyst / Borinic acid | Homoallylic alcohol |

Studies on Stereochemical Control in Reactions of the Compound

The presence of a chiral center at the C1 position makes stereochemical control a critical aspect of the reactions of this compound. Any reaction at the carbonyl group or the α-carbon must consider the influence of this existing stereocenter.

In reductions of the ketone, the stereochemical outcome can be directed by the existing hydroxyl group. This is known as substrate-controlled diastereoselectivity. The hydroxyl group can coordinate to the reducing agent, delivering the hydride from a specific face of the carbonyl group. Alternatively, chiral catalysts can be used to override the directing effect of the substrate's hydroxyl group, allowing access to different stereoisomers of the resulting diol. This is known as reagent-controlled diastereoselectivity.

For reactions occurring at the α-carbon, such as enolate formation followed by alkylation, the stereochemistry of the existing hydroxyl group can influence the facial selectivity of the electrophilic attack on the enolate. The use of chiral auxiliaries or catalysts can further enhance the stereochemical control in such reactions. The conversion of the hydroxyl group to a tosylate, for example, can proceed with retention of configuration, allowing for subsequent SN2 reactions with inversion of stereochemistry. libretexts.org

The development of stereoselective syntheses of related α-hydroxy ketones, such as (R)-4-hydroxy-4-phenylbutan-2-one, has been achieved using organocatalysts, demonstrating the feasibility of achieving high enantiomeric excess in similar systems. researchgate.net

Research on Derivatives and Analogs of 1 Hydroxy 1 4 Pyridyl Butan 2 One

Design and Synthesis of Structurally Modified Analogs

The design and synthesis of analogs of 1-hydroxy-1-(4-pyridyl)butan-2-one often involve modifications to the pyridine (B92270) ring, the keto-alcohol core, or the alkyl chain. Synthetic strategies frequently employ condensation reactions, such as the base-mediated condensation of ketones with pyridinecarboxylates to form 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov Another common approach is the Claisen-Schmidt condensation followed by a Michael addition reaction to construct 1,5-diketones, which can then be cyclized to form substituted pyridines. acs.org

One-pot multicomponent reactions are also utilized for the efficient synthesis of pyridine derivatives. For instance, the reaction of ketosteroids with aryl aldehydes, active methylene (B1212753) compounds, and ammonium (B1175870) acetate (B1210297) can yield complex pyridyl-steroids. nih.gov Furthermore, the Heck reaction and Suzuki-Miyaura cross-coupling are powerful tools for creating aryl-substituted pyridine analogs. nih.gov For example, a Heck reaction of iodobenzene (B50100) with the enolate of an acetophenone (B1666503) derivative can initiate a sequence to produce complex pyridine-containing molecules. nih.gov

The synthesis of β-keto-enol derivatives, which share structural similarities with the target compound, can be achieved through a one-step mixed Claisen condensation. researchgate.net This method allows for the introduction of various heterocyclic moieties, such as pyrazole (B372694) and furan (B31954), in addition to pyridine. researchgate.net The synthesis of deuterated analogs, like 4-hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, is also significant for metabolic and pharmacokinetic studies, offering enhanced stability and traceability. chem960.com

Structure-Activity Relationship Studies for Modified Compounds within Defined Chemical Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence the biological activity of this compound analogs. These studies systematically alter parts of the molecule and assess the impact on a specific biological target.

For instance, in the context of antifungal agents, SAR studies on β-keto-enol pyridine and furan derivatives have shown that the nature of the substituent on the aromatic ring significantly influences activity. nih.gov It has been observed that a phenyl residue can lead to stronger growth inhibition against certain fungal strains. mdpi.com The negative charges of the keto and enol groups, along with the pyridine ring, are also considered important for antifungal activity. nih.gov

In the development of anti-tubercular agents, SAR studies on bedaquiline (B32110) analogs, where the quinoline (B57606) ring was replaced with a pyridine heterocycle, demonstrated that anti-tubercular activity could be retained. nih.gov Further modifications to the pyridine ring and its substituents revealed that certain substitutions could lead to a significant increase in potency. nih.gov

For inhibitors of Rho kinase (ROCK), a therapeutic target for various diseases, systematic exploration of the SAR of pyridine-based inhibitors has led to the development of potent and selective compounds. nih.gov These studies involve modifying different parts of the pyridine scaffold and evaluating the effects on kinase inhibition and selectivity. nih.gov

The following table summarizes the impact of different substituents on the activity of related pyridine compounds, as reported in various studies.

| Core Structure | Substituent/Modification | Observed Effect on Activity | Context |

| β-Keto-enol Pyridine | Phenyl residue | Stronger growth inhibition mdpi.com | Antifungal |

| Bedaquiline Analog | Pyridine replacing quinoline | Retention of anti-tubercular activity nih.gov | Anti-tubercular |

| Bedaquiline Analog | Modifications to C5-aryl group | 3- to 7-fold increase in potency nih.gov | Anti-tubercular |

| Pyridine-based ROCK Inhibitor | Systematic modifications | Improved inhibition potency and selectivity nih.gov | ROCK Inhibition |

Exploration of Bioisosteric Replacements within the Molecular Framework

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com For molecules related to this compound, several bioisosteric replacements can be considered.

The pyridine ring itself can be considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com Other heterocyclic rings like thiophene (B33073) and furan can also be explored as replacements for the pyridine moiety. nih.govcambridgemedchemconsulting.com For example, in a series of β-keto-enol derivatives, replacing a thiophene group with an ethoxyphenyl group resulted in decreased IC50 values (higher potency) in an antifungal assay. nih.gov

The hydroxyl group is another key site for bioisosteric replacement. It can be replaced with fluorine or an O-methyl group to modulate properties like hydrogen bonding and metabolism. cambridgemedchemconsulting.com The carbonyl group could potentially be replaced by other groups such as a sulfone or a sulfoximine, although this is a more significant structural change.

The replacement of carbon atoms with silicon has also been explored as a strategy to alter metabolic pathways. nih.gov For instance, replacing the carbinol carbon in haloperidol (B65202) with silicon was investigated to prevent the formation of a neurotoxic metabolite. nih.gov Similarly, deuterium (B1214612) substitution, as seen in 4-hydroxy-1-(3-pyridyl)-1-butanone-4,4-d2, is a subtle bioisosteric replacement used to reduce the rate of metabolism. chem960.comcambridgemedchemconsulting.com

The table below illustrates some potential bioisosteric replacements for key functional groups in the this compound framework.

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Pyridine Ring | Phenyl, Thiophene, Furan nih.govcambridgemedchemconsulting.com | Modulate electronic properties, binding interactions, and solubility. |

| Hydroxyl Group | Fluorine, O-Methyl cambridgemedchemconsulting.com | Alter hydrogen bonding capacity and metabolic stability. |

| Carbonyl Group | Sulfone, Sulfoximine | Modify electronic character and hydrogen bonding potential. |

| Methylene Group | Oxygen, Sulfur, NH cambridgemedchemconsulting.com | Change polarity and conformational flexibility. |

| Hydrogen Atom | Deuterium cambridgemedchemconsulting.com | Reduce metabolic rate (kinetic isotope effect). |

Methodologies for Parallel and Combinatorial Library Synthesis Based on the Core Structure

Parallel and combinatorial synthesis are powerful techniques for the rapid generation of large numbers of compounds, facilitating the exploration of chemical space and the identification of lead compounds. uniroma1.it These methodologies are well-suited for creating libraries based on the this compound core structure.

Solid-phase synthesis is a cornerstone of combinatorial chemistry. uniroma1.it A common strategy involves anchoring a starting material to a solid support (resin bead) and then performing a series of reactions to build the desired molecule. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. The "split-and-mix" approach allows for the creation of vast libraries of compounds with a limited number of reaction steps. uniroma1.it

Solution-phase parallel synthesis offers an alternative where reactions are carried out in solution in spatially addressed arrays (e.g., 96-well plates). nih.gov This method can be automated and is often used for creating smaller, more focused libraries. uniroma1.it The use of solid-phase reagents or scavengers can facilitate purification in solution-phase synthesis. nih.gov

For the this compound scaffold, a combinatorial library could be designed by varying three key points of diversity:

The pyridine ring: Introducing different substituents on the pyridine ring.

The alkyl chain: Varying the length and branching of the chain between the pyridine and the ketone.

The ketone side chain: Replacing the methyl group with other alkyl or aryl groups.

The synthesis could start with a set of substituted pyridinecarboxylates which are then reacted with a library of different ketones in a parallel fashion. nih.gov Alternatively, a multi-component reaction approach could be employed, where different aldehydes, ketones, and ammonia (B1221849) sources are combined to generate a diverse set of pyridines. nih.gov

An example of a library synthesis is the construction of a benzopyranylpyrazole library, where the diversity was introduced at three different points on the core skeleton. nih.gov This involved the use of both solution-phase parallel synthesis with solid-phase reagents and solid-phase parallel synthesis. nih.gov Such strategies could be adapted for the this compound core to efficiently generate a large and diverse library for biological screening.

Advanced Methodological Applications in Chemical Synthesis

Contribution to the Development of Novel Organic Synthesis Strategies

The development of novel organic synthesis strategies often hinges on the utility of versatile and reactive synthons. 1-Hydroxy-1-(4-pyridyl)butan-2-one, with its multiple functional groups, is a prime candidate for such a role. Key to its contribution is its potential involvement in a range of chemical transformations that allow for the construction of complex molecular architectures.

One of the primary avenues through which this compound can contribute is via aldol (B89426) reactions . The core structure of this compound is that of an aldol adduct, formed from the reaction of a 4-pyridinecarboxaldehyde (B46228) with the enolate of a ketone. The exploration of stereoselective aldol reactions to produce this and related compounds with high enantiomeric purity is an active area of research. The development of novel organocatalysts or chiral metal complexes that can facilitate the asymmetric synthesis of such pyridyl-containing α-hydroxy ketones would be a significant advancement.

Furthermore, the presence of both a hydroxyl and a ketone group allows for a variety of subsequent transformations. The hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized to an aldehyde. The ketone can undergo reactions such as Wittig olefination, Baeyer-Villiger oxidation, or reductive amination. The ability to selectively manipulate these functional groups opens up a plethora of synthetic pathways, enabling the development of new strategies for the synthesis of diverse molecular scaffolds.

A notable synthetic strategy that has been successfully applied to the isomeric 1-hydroxy-4-(3-pyridyl)butan-2-one is the Heck coupling reaction . ontosight.ai This methodology involves the palladium-catalyzed coupling of an aryl halide with an alkene. A similar approach could be envisioned for the synthesis of the 4-pyridyl isomer, likely by coupling 4-bromopyridine (B75155) with a suitable butene derivative. The optimization of such a reaction for the 4-pyridyl substrate would represent a valuable contribution to synthetic methodology, providing a direct and efficient route to this class of compounds.

Utilization in Total Synthesis Schemes of Complex Natural Products or Active Pharmaceutical Ingredients (API) Precursors

The structural motifs present in this compound are found in various biologically active natural products and pharmaceuticals. The pyridine (B92270) ring, in particular, is a common feature in many drugs due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. Consequently, this compound serves as a valuable precursor in the total synthesis of such complex molecules.

While direct examples of the use of this compound in a completed total synthesis are not prominently reported in the literature, its potential is evident. The α-hydroxy ketone functionality is a key structural element in a wide range of natural products, including some steroids and prostaglandins. The strategic incorporation of the 4-pyridyl group via this building block could lead to novel analogues of existing drugs with potentially improved efficacy or altered biological activity.

For instance, the synthesis of pyridyl-containing analogues of known bioactive compounds is a common strategy in medicinal chemistry to explore structure-activity relationships. The use of this compound would allow for the introduction of a 4-pyridyl moiety at a specific position, which could then be further elaborated to construct the final target molecule.

Role in Methodological Advancements for Catalyst Design and Ligand Synthesis

The pyridine nitrogen in this compound provides a coordination site for metal ions, making it an attractive scaffold for the design of novel catalysts and ligands. The development of chiral ligands is a cornerstone of asymmetric catalysis, and the incorporation of a chiral center, such as the one in this molecule, in close proximity to the coordinating nitrogen atom can lead to highly effective enantioselective catalysts.

The synthesis of bidentate or tridentate ligands by modifying the butanone backbone of this compound is a promising area of research. For example, conversion of the ketone to an oxime or a hydrazone, followed by further functionalization, could yield a range of new ligands with varying steric and electronic properties. These ligands could then be complexed with transition metals to create catalysts for a variety of organic transformations, including hydrogenations, cross-coupling reactions, and oxidations.

The inherent chirality of this compound, when prepared in an enantiomerically pure form, can be transferred to the resulting catalyst, influencing the stereochemical outcome of the catalyzed reaction. This approach, known as "chiral pool synthesis," is a powerful tool in the development of new asymmetric catalysts.

Precursor Applications in the Synthesis of Specialty Chemicals or Advanced Materials

The reactivity and structural features of this compound also lend themselves to the synthesis of specialty chemicals and advanced materials. The pyridine ring can be quaternized to form pyridinium (B92312) salts, which can have applications as ionic liquids or as components of functional polymers.

The ability of the pyridine nitrogen to coordinate to metal centers also opens up possibilities in the field of materials science. For example, it could be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The specific geometry and functionality of this compound could lead to the formation of MOFs with unique structures and properties.

Furthermore, the hydroxyl and ketone functionalities can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones. This could be exploited in the development of new functional materials with tailored optical, electronic, or recognition properties. For example, polymers incorporating this moiety might exhibit interesting liquid crystalline behavior or could be used as sensors for metal ions.

Mechanistic Research on Molecular Interactions of 1 Hydroxy 1 4 Pyridyl Butan 2 One and Its Derivatives

Investigations into Molecular Recognition and Binding Mechanisms (e.g., enzyme-substrate interactions, protein-ligand binding)

No specific studies detailing the molecular recognition or binding of 1-Hydroxy-1-(4-pyridyl)butan-2-one with enzymes or proteins were identified.

Elucidation of Biochemical Pathways Influenced by the Compound at the Molecular Level

No information was found regarding the influence of this compound on any specific biochemical pathways at the molecular level.

Structure-Mechanism Relationships in Defined Biological Systems

There are no available studies that define a relationship between the structure of this compound and its mechanism of action in any biological system.

Methodological Approaches for Studying In Vitro Biochemical Interactions and Cellular Pathways

While general methodologies exist for studying the in vitro interactions of novel chemical compounds, no publications were found that apply these methods specifically to this compound.

Future Research Directions and Emerging Paradigms for 1 Hydroxy 1 4 Pyridyl Butan 2 One Studies

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery, and these technologies offer powerful tools for investigating 1-Hydroxy-1-(4-pyridyl)butan-2-one. nih.govnovartis.com ML models can be trained on vast datasets of chemical structures and their properties to make rapid and accurate predictions, significantly accelerating the research cycle. youtube.com

Future research can leverage AI/ML in several key areas:

Property Prediction: ML algorithms, such as deep neural networks (DNNs) and support vector machines (SVM), can predict the physicochemical properties, biological activity, and potential toxicity of this compound and its virtual derivatives. nih.govnih.gov This allows for in-silico pre-screening, prioritizing the synthesis of only the most promising compounds.

De Novo Design: Generative AI models, including recurrent neural networks (RNNs), can design novel molecules from scratch. nih.gov By using the this compound scaffold as a starting point, these models could generate libraries of new derivatives with optimized properties, such as enhanced binding affinity for a specific biological target.

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and devise efficient synthetic routes. nih.gov This could be applied to optimize the synthesis of this compound or to plan the multi-step synthesis of its more complex derivatives.

Material Genomics: Inspired by machine-learning-assisted material genome approaches, AI can be used to screen virtual libraries of polymers or materials incorporating the this compound moiety. acs.org This could fast-track the discovery of new materials with desirable properties for specific applications, such as selective adsorption. acs.org

| AI/ML Application Area | Specific Task | Potential Outcome | Relevant AI Technique |

|---|---|---|---|

| Property Prediction | Forecast biological activity against a panel of enzymes. | Identification of potential therapeutic targets. | Deep Neural Networks (DNN), Graph Convolutional Networks (Graph-CNN). nih.gov |

| De Novo Design | Generate novel derivatives with improved solubility. | Compounds with better pharmacokinetic profiles. | Recurrent Neural Networks (RNN), Generative Adversarial Networks (GANs). nih.gov |

| Synthesis Optimization | Predict optimal reaction conditions for derivatization. | Higher yields and reduced synthesis time. | Active Learning Models. nih.gov |

| Virtual Screening | Screen billions of virtual compounds against a protein target. | Discovery of potent and selective binders. | DNN-based scoring functions. nih.gov |

Sustainable and Circular Economy Approaches in its Synthesis and Derivatization

The principles of green chemistry and the circular economy are increasingly critical in chemical research and manufacturing. Future studies on this compound should prioritize the development of sustainable synthetic methods and consider the entire lifecycle of its derivatives.

Key research directions include:

Green Synthesis Routes: Research into novel synthetic pathways that minimize waste, avoid hazardous reagents, and reduce energy consumption is paramount. This could involve exploring biocatalysis or employing eco-friendly catalysts, such as modified montmorillonite (B579905) clay, which has been used in the synthesis of related ketones. google.com Methods that use water as a solvent and produce it as the only byproduct represent an ideal goal. google.com

Catalytic Efficiency: The development of highly efficient and selective catalysts for the synthesis and functionalization of the pyridine (B92270) ring is a significant area of research. acs.org This includes exploring photochemical methods or novel organocatalysts to achieve transformations that are difficult via traditional means. acs.orgresearchgate.net

Circular Design: The concept of a circular economy, where waste is minimized and materials are reused, can be applied to the derivatization of this compound. acs.orgresearchgate.net This involves designing molecules that can be easily broken down into their constituent building blocks or other non-toxic, useful substances after their functional lifetime. acs.org For instance, if the compound is used as a monomer in a polymer, designing the polymer for chemical recycling would allow the recovery of the monomeric unit. acs.org

| Approach | Objective | Example Methodology |

|---|---|---|

| Green Synthesis | Reduce environmental impact of production. | Using solid acid catalysts to replace corrosive liquid acids. google.com |

| Atom Economy | Maximize the incorporation of starting materials into the final product. | Developing catalytic cycles with minimal byproduct formation. google.com |

| Renewable Feedstocks | Decrease reliance on fossil fuels. | Investigating biosynthetic pathways to produce precursors. |

| Design for Degradation | Ensure derivatives do not persist in the environment. | Incorporating cleavable linkages into derivatives for controlled depolymerization. acs.org |

High-Throughput Screening Methodologies for Mechanistic Elucidation and Compound Optimization

High-throughput screening (HTS) is a cornerstone of modern discovery, enabling the rapid testing of thousands of compounds for a specific activity. Applying HTS to this compound and its derivatives could rapidly uncover biological functions and guide optimization efforts.

A potential HTS campaign could be structured as follows:

Assay Development: An assay must be designed to detect the compound's interaction with a biological target. Spectroscopic assays are particularly well-suited for HTS. For example, a screen could be developed based on the spectral changes in a target enzyme, like a cytochrome P450, upon ligand binding. nih.gov Such assays can detect inhibitor binding (type II spectral shift) or substrate binding (type I spectral shift). nih.gov

Primary Screening: A library of compounds, including this compound and its synthesized derivatives, would be screened at a single concentration to identify initial "hits."

Hit Confirmation and Potency Determination: The activity of hits from the primary screen is confirmed, and their potency (e.g., IC₅₀ or K_D) is determined through dose-response experiments. nih.gov

Mechanism of Action Studies: Further experiments are conducted on confirmed hits to elucidate their mechanism of action. For enzyme inhibitors, this could involve kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. Computational methods like QM/MM calculations can provide deeper mechanistic insights into the reduction of ketone groups by enzymes. nih.gov

The discovery of α-ethyl-N-4-pyridinyl-benzeneacetamide as a CYP51 inhibitor through HTS demonstrates the power of this approach for identifying bioactive molecules containing a pyridinyl moiety. nih.gov This provides a clear precedent for the successful application of HTS to uncover the biological potential of this compound.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Structural Biology

The full potential of this compound can be unlocked through interdisciplinary research that combines chemistry, materials science, and structural biology.

Chemistry and Materials Science: The pyridine ring and ketone functional group make this compound a versatile building block for new materials. sigmaaldrich.com Research could focus on synthesizing polymers or metal-organic frameworks (MOFs) where the compound acts as a monomer or a ligand. The resulting materials could have novel electronic, optical, or adsorptive properties, with potential applications in sensors, catalysis, or environmental remediation. acs.orgrsc.org

Chemistry and Structural Biology: Once HTS identifies a biological target, structural biology techniques become crucial. Solving the X-ray crystal structure of this compound (or an optimized derivative) in complex with its target protein can reveal the precise binding mode. nih.gov This atomic-level information is invaluable for structure-based drug design, allowing chemists to rationally design new derivatives with improved affinity and selectivity.

Bridging All Three: A truly integrated project might involve using HTS to identify an enzymatic target for the compound (chemistry/biology), determining the binding mode through crystallography (structural biology), and then using this knowledge to design derivatives that can be polymerized into a "smart" material that responds to the presence of the enzyme's substrate (materials science).

| Disciplinary Interface | Key Research Question | Potential Application |

|---|---|---|

| Chemistry / Materials Science | Can this compound be used as a ligand to create novel coordination polymers with useful electronic properties? | Development of new organic semiconductors or sensors. rsc.org |

| Chemistry / Structural Biology | What is the atomic-level basis for the interaction between this compound and a specific biological target? | Rational, structure-based design of more potent and selective enzyme inhibitors. nih.gov |

| Materials Science / Biology | Can a polymer derived from this compound be used as a scaffold for tissue engineering or as a matrix for controlled release? | Biomedical devices and advanced therapeutic delivery systems. |

Q & A

Q. How do steric and electronic factors affect the compound’s role in multi-step syntheses of heterocyclic pharmaceuticals?

- Answer : The hydroxyl group enables cyclization via intramolecular hemiacetal formation, while the pyridyl ring directs regioselective functionalization (e.g., Suzuki coupling). Case studies in indole synthesis show yield improvements (≥75%) when using Pd(OAc)₂/XPhos catalysts .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.